1-O-2AcFS-Ssoa
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Overview
Description
1-O-2AcFS-Ssoa is a complex organic compound that belongs to the class of fucosides. It is characterized by the presence of a fucoside moiety, a hydrogen sulfate group, and three acetate groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-2AcFS-Ssoa typically involves multiple steps, starting from the appropriate fucoside precursor. The key steps include:
Sulfation: The hydrogen sulfate group is introduced by treating the intermediate with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-O-2AcFS-Ssoa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles such as amines or thiols replace the acetate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
1-O-2AcFS-Ssoa has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological processes, including enzyme inhibition and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-O-2AcFS-Ssoa involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate cell signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Brisbagenin fucoside-4-(hydrogen sulfate): Lacks the triacetate groups but shares the fucoside and hydrogen sulfate moieties.
Brisbagenin fucoside-4-(hydrogen sulfate) diacetate: Contains two acetate groups instead of three.
Brisbagenin fucoside-4-(hydrogen sulfate) tetraacetate: Contains four acetate groups.
Uniqueness
1-O-2AcFS-Ssoa is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three acetate groups may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
151589-16-1 |
---|---|
Molecular Formula |
C39H60O14S |
Molecular Weight |
785 g/mol |
IUPAC Name |
[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-14-[(2S,3S,5R,6S)-3,4-diacetyloxy-6-methyl-5-sulfooxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C39H60O14S/c1-19-11-14-39(46-18-19)20(2)32-30(52-39)17-29-27-10-9-25-15-26(48-22(4)40)16-31(38(25,8)28(27)12-13-37(29,32)7)51-36-35(50-24(6)42)34(49-23(5)41)33(21(3)47-36)53-54(43,44)45/h19-21,25-36H,9-18H2,1-8H3,(H,43,44,45)/t19-,20-,21-,25-,26+,27+,28-,29-,30?,31+,32-,33+,34?,35-,36+,37-,38-,39?/m0/s1 |
InChI Key |
YQRRHFLZNMAPGC-RYLBHAIISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Isomeric SMILES |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@H](C([C@@H]([C@@H](O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)OS(=O)(=O)O)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Synonyms |
1-O-(2',3'-diacetylfucopyranosyl-(4'-sulfate))-5-spirostan-1-ol 3-acetate 1-O-2AcFS-SSOA |
Origin of Product |
United States |
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